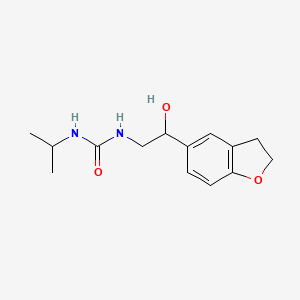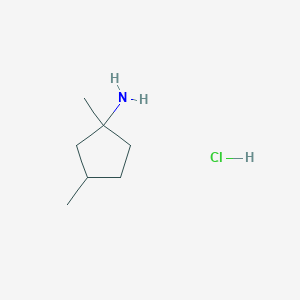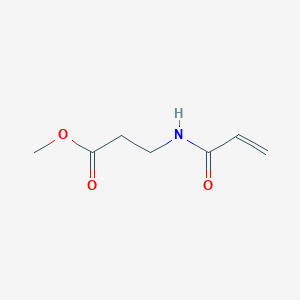![molecular formula C10H15NOS B2833250 {1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol CAS No. 1858005-56-7](/img/structure/B2833250.png)
{1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol is a complex organic compound featuring a cyclobutyl ring, a thiophene moiety, and an amino group. This compound is of interest due to its unique structural properties, which make it a potential candidate for various applications in medicinal chemistry and materials science.
Applications De Recherche Scientifique
Chemistry
In chemistry, {1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene derivative, which is then functionalized to introduce the amino group. The cyclobutyl ring is often synthesized separately and then coupled with the thiophene derivative through a series of reactions, such as nucleophilic substitution or reductive amination.
Thiophene Functionalization: The thiophene ring can be functionalized using halogenation followed by nucleophilic substitution to introduce the amino group.
Cyclobutyl Ring Formation: The cyclobutyl ring can be synthesized via cyclization reactions involving alkenes or alkynes.
Coupling Reactions: The final step involves coupling the functionalized thiophene with the cyclobutyl ring, often using reagents like lithium aluminum hydride (LiAlH4) for reduction or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the thiophene ring or the amino group, leading to various reduced derivatives.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) are often employed.
Major Products
The major products from these reactions include various oxidized or reduced forms of the original compound, as well as substituted derivatives with different functional groups.
Mécanisme D'action
The mechanism of action of {1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the thiophene ring can participate in π-π interactions, stabilizing the compound within the active site of a target protein. This interaction can modulate the activity of the protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
{1-[Amino(phenyl)methyl]cyclobutyl}methanol: Similar structure but with a phenyl ring instead of a thiophene ring.
{1-[Amino(pyridin-2-yl)methyl]cyclobutyl}methanol: Contains a pyridine ring, offering different electronic properties.
{1-[Amino(furan-2-yl)methyl]cyclobutyl}methanol: Features a furan ring, which can affect its reactivity and biological activity.
Uniqueness
The presence of the thiophene ring in {1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol imparts unique electronic properties and reactivity compared to its analogs. Thiophene rings are known for their stability and ability to participate in various chemical reactions, making this compound particularly versatile in both synthetic and biological applications.
Propriétés
IUPAC Name |
[1-[amino(thiophen-2-yl)methyl]cyclobutyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c11-9(8-3-1-6-13-8)10(7-12)4-2-5-10/h1,3,6,9,12H,2,4-5,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIGKMOZOAOZOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)C(C2=CC=CS2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2833167.png)


![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B2833175.png)
![[4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2833176.png)





![4-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride](/img/structure/B2833187.png)
![Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate](/img/structure/B2833188.png)

![3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),13,15,17,19-hexaene-11,21-dione](/img/structure/B2833190.png)
